4-bromo-N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound features a pyrazole ring, a benzothiophene ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Bromo Group: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Formation of the Benzothiophene Ring: This can be synthesized via cyclization reactions involving thiophenols and α-haloketones.
Coupling Reactions: The final compound is obtained by coupling the pyrazole and benzothiophene intermediates through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromo group in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Imidazole Derivatives: Widely used in pharmaceuticals for their broad range of biological activities.
Indole Derivatives: Known for their anti-inflammatory and analgesic properties.
Uniqueness
What sets 2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups and heterocyclic rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18BrN5O2S2 |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
4-bromo-N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18BrN5O2S2/c1-7-3-4-8-10(5-7)26-15(11(8)13(18)23)21-16(25)20-14(24)12-9(17)6-19-22(12)2/h6-7H,3-5H2,1-2H3,(H2,18,23)(H2,20,21,24,25) |
InChI Key |
BSAACMIQWROWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=C(C=NN3C)Br |
Origin of Product |
United States |
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